{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a central benzene ring (from the “phenyl” part of “bromophenyl” and “methoxybenzoate”), with various groups attached, including a bromine atom, a carbamoyl group (which contains a carbon, oxygen, and nitrogen), and a methoxybenzoate group (which contains a carbon, oxygen, and a methoxy group). The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the bromine atom on the bromophenyl group could potentially be replaced in a nucleophilic substitution reaction . The carbamoyl group might also be reactive, particularly towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate” would be influenced by its molecular structure. For instance, the presence of the bromine atom and the carbamoyl group could potentially make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Analytical Methods in Chemical Research
- The development of analytical methods for determining antioxidant activity highlights the critical role of various assays in evaluating the antioxidant capacity of chemical compounds. This area of research is essential for understanding the antioxidant properties of new compounds, which could have implications in food science, medicine, and environmental studies. Methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and electrochemical sensors are crucial for assessing the kinetics and operational mechanisms of antioxidants, providing insights into the potential applications of new chemical entities in combating oxidative stress (Munteanu & Apetrei, 2021).
Environmental Contaminants and Remediation
- Studies on the occurrence, fate, and behavior of parabens in aquatic environments shed light on the environmental impact of organic compounds used in pharmaceuticals and personal care products. Such research is critical for assessing the ecological footprint of chemical compounds and their derivatives, considering their biodegradability, persistence, and potential to form more toxic by-products through reactions like chlorination (Haman et al., 2015).
Synthesis and Chemical Production
- A practical synthesis of 2-Fluoro-4-bromobiphenyl outlines the challenges and advancements in the synthesis of complex molecules, highlighting the importance of developing efficient, safe, and cost-effective chemical synthesis methods. Such studies are fundamental in the production of pharmaceuticals and other chemical products, emphasizing the need for innovative approaches to chemical synthesis that minimize the use of toxic and expensive reagents (Qiu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 5-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4/c1-23-15-7-6-13(19)8-14(15)17(22)24-10-16(21)20-9-11-2-4-12(18)5-3-11/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUDJJSPVWWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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